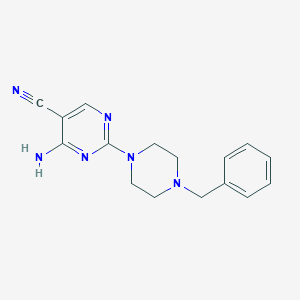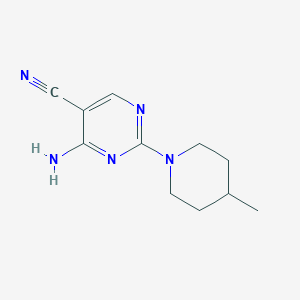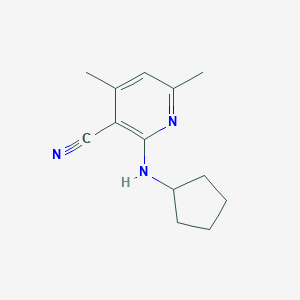![molecular formula C18H16N4OS B276458 3-(3-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276458.png)
3-(3-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 3-(3-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various neurotransmitters and ion channels in the central nervous system. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. This compound has been reported to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis. Moreover, this compound has been found to exhibit potent anti-inflammatory and analgesic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 3-(3-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential directions is the evaluation of its efficacy and safety in clinical trials for the treatment of epilepsy, cancer, and inflammatory disorders. Another direction is the development of novel analogs of this compound with improved pharmacological properties. Moreover, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects.
Métodos De Síntesis
Several methods have been reported for the synthesis of 3-(3-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the commonly used methods involves the reaction of 2-phenylethylamine with 3-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid to form 3-(3-methoxyphenyl)-2-phenylethylidenehydrazinecarbothioamide. This intermediate is then reacted with thiosemicarbazide and triethylorthoformate to yield the final product.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, antitumor, anti-inflammatory, and analgesic activities. This compound has also been evaluated for its antibacterial and antifungal properties.
Propiedades
Fórmula molecular |
C18H16N4OS |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-23-15-9-5-8-14(12-15)17-19-20-18-22(17)21-16(24-18)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |
Clave InChI |
VJKHHUFCGZMSSP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276379.png)
![N-phenyl-N'-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B276380.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)
![N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B276387.png)
![2-{[4-(Methylamino)-5-(2-thienyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl]sulfanyl}acetamide](/img/structure/B276388.png)
![N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea](/img/structure/B276389.png)

![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276391.png)
![N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B276395.png)
![Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B276400.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B276401.png)
![Ethyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B276404.png)